molecular formula C9H16ClF2N B6175032 (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride CAS No. 2503155-79-9

(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride

Cat. No.: B6175032
CAS No.: 2503155-79-9
M. Wt: 211.7
InChI Key:
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Description

(1R,3s,5S)-7,7-difluorobicyclo[331]nonan-3-amine hydrochloride is a bicyclic amine compound characterized by the presence of two fluorine atoms and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of a suitable bicyclic precursor.

    Fluorination: Introduction of fluorine atoms into the bicyclic structure using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Amine Introduction: Conversion of the intermediate to the amine derivative through reductive amination or other suitable methods.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction of the bicyclic structure can lead to the formation of more saturated derivatives.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (1R,3s,5S)-7,7-difluorobicyclo[3.3.1]nonan-3-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Properties

CAS No.

2503155-79-9

Molecular Formula

C9H16ClF2N

Molecular Weight

211.7

Purity

95

Origin of Product

United States

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